Tiopronin 13C D3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tiopronin 13C D3 is a deuterium-labeled derivative of Tiopronin, a thiol-containing compound. It is primarily used in scientific research for its unique isotopic labeling, which allows for detailed studies in various fields such as pharmacokinetics and metabolic pathways. The compound is characterized by the presence of carbon-13 and deuterium atoms, which replace the standard carbon and hydrogen atoms in the molecule.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Tiopronin 13C D3 involves the incorporation of carbon-13 and deuterium into the Tiopronin molecule. The process typically starts with the synthesis of (2-Mercaptopropanoyl-3,3,3-d3)glycine-2-13C. This involves the use of deuterated and carbon-13 labeled precursors under controlled reaction conditions to ensure the correct isotopic labeling.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic labeling of the final product. The compound is typically produced in specialized facilities equipped to handle isotopic labeling and ensure compliance with regulatory standards.

化学反应分析

Types of Reactions

Tiopronin 13C D3 undergoes various chemical reactions, including:

Oxidation: The thiol group in this compound can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiol groups.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as dithiothreitol and tris(2-carboxyethyl)phosphine are used.

Substitution: Nucleophiles like alkyl halides can react with the thiol group under basic conditions.

Major Products Formed

Oxidation: Disulfide derivatives of this compound.

Reduction: Regeneration of the thiol form of this compound.

Substitution: Alkylated derivatives of this compound.

科学研究应用

Scientific Research Applications

The applications of Tiopronin 13C D3 can be categorized into several key areas:

Pharmacokinetics

This compound is extensively used to study the absorption, distribution, metabolism, and excretion (ADME) of drugs. Its isotopic labeling allows researchers to track the compound's behavior in biological systems more accurately. For instance, studies have shown that the bioavailability of total and unbound tiopronin is approximately 63% and 40%, respectively .

Metabolic Pathways

The compound facilitates investigations into metabolic processes within biological systems. Its thiol group participates in thiol-disulfide exchange reactions, which are crucial in biochemical pathways. This property makes it valuable for understanding how thiol-containing compounds interact with biological molecules .

Analytical Chemistry

This compound serves as an internal standard in mass spectrometry, aiding in the accurate quantification of tiopronin in biological samples. The incorporation of isotopes enhances the sensitivity and specificity of analytical techniques, allowing for more precise measurements.

Biological Research

Research has demonstrated that Tiopronin exhibits antioxidant properties by reducing free radical production in immune cells. In studies involving A549 human lung carcinoma cells, Tiopronin effectively preserved redox homeostasis against oxidative stress by suppressing reactive oxygen species levels .

Medical Research

This compound has potential applications in treating diseases such as cystinuria by reducing urinary cystine levels through the formation of water-soluble mixed disulfide complexes with cystine. This mechanism significantly decreases cystine concentrations in urine, preventing kidney stone formation.

Case Study 1: Antioxidant Activity

In a study investigating the protective effects of tiopronin against oxidative stress, A549 cells treated with tiopronin showed a significant reduction in intracellular reactive oxygen species and mitochondrial superoxide levels. This suggests that tiopronin can effectively counteract oxidative challenges in human lung cells .

Case Study 2: Pharmacokinetic Studies

A clinical pharmacology study evaluated the pharmacokinetics of tiopronin using this compound as an internal standard. The results demonstrated that food intake affected the plasma exposure of tiopronin, indicating the importance of considering dietary factors when assessing drug bioavailability .

作用机制

Tiopronin 13C D3 exerts its effects through its thiol group, which can undergo thiol-disulfide exchange reactions. This mechanism is particularly important in reducing cystine concentrations in the urine, thereby preventing the formation of cystine stones. The compound forms a water-soluble mixed disulfide complex with cystine, reducing the amount of sparingly soluble cystine.

相似化合物的比较

Similar Compounds

D-Penicillamine: Another thiol-containing compound used in the treatment of cystinuria.

Captopril: A thiol-containing angiotensin-converting enzyme inhibitor.

N-Acetylcysteine: A thiol-containing antioxidant used in various medical applications.

Uniqueness of Tiopronin 13C D3

This compound is unique due to its isotopic labeling with carbon-13 and deuterium. This labeling allows for more detailed and accurate studies in various scientific fields, particularly in pharmacokinetics and metabolic research. The presence of these isotopes enhances the compound’s utility as an internal standard in analytical techniques such as mass spectrometry.

生物活性

Tiopronin 13C D3 is a deuterated derivative of tiopronin, a compound primarily used in the treatment of cystinuria by reducing urinary cystine levels. This article delves into the biological activities, mechanisms of action, and clinical implications of this compound, supported by data tables and case studies.

Overview of Tiopronin

Tiopronin acts as a reducing agent, engaging in thiol-disulfide exchange with cystine to form a water-soluble mixed disulfide. This reaction significantly decreases the concentration of cystine in urine, thereby preventing the formation of kidney stones associated with cystinuria.

The pharmacodynamics of Tiopronin involve its ability to undergo thiol-disulfide exchange:

This reaction leads to the formation of tiopronin-cysteine mixed disulfides, which are more soluble than cystine, facilitating its excretion in urine .

Biological Activities

- Antioxidant Properties : Tiopronin exhibits antioxidant activity by reducing free radical production in immune cells such as murine macrophages and granulocytes. This effect is dose-dependent, indicating its potential use in inflammatory conditions .

- Anti-inflammatory Effects : In animal models, rectal administration of Tiopronin has shown to reduce myeloperoxidase activity and pro-inflammatory cytokine production in colitis models. This suggests that it may play a role in modulating inflammatory responses .

- Cardioprotective Effects : Tiopronin has demonstrated protective effects against cardiac hypertrophy by reducing heme oxygenase 1 mRNA expression and lipid peroxidation in mouse models .

- Hepatoprotective Effects : In studies involving high-fat diet-induced non-alcoholic steatohepatitis, Tiopronin increased the activity of antioxidant enzymes and reversed hepatocyte degeneration .

Pharmacokinetics

Tiopronin's pharmacokinetic profile shows a rapid onset of action with significant reductions in urinary cystine observed as early as the first day of administration. The peak plasma concentration (Cmax) occurs approximately one hour after oral administration, indicating efficient absorption .

Table 1: Pharmacokinetic Parameters of Tiopronin

| Parameter | Value |

|---|---|

| Time to Peak Concentration | ~1 hour |

| Cmax | Varies |

| AUC | Varies |

| Urinary Excretion | Up to 78% within 72 hours |

Case Studies

Several clinical observations highlight the efficacy and safety profile of Tiopronin:

- Case Study 1 : A patient with cystinuria treated with tiopronin showed a significant decrease in urinary cystine levels from 800 mg/day to below the solubility limit within one week of treatment.

- Case Study 2 : In a cohort study involving pregnant mice exposed to teratogenic agents, Tiopronin reduced the incidence of cleft palate, demonstrating its protective effects against developmental toxicity .

属性

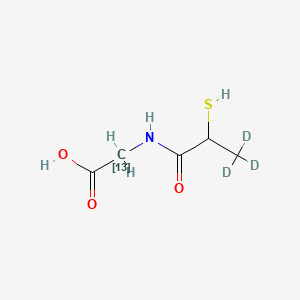

IUPAC Name |

2-[(3,3,3-trideuterio-2-sulfanylpropanoyl)amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3S/c1-3(10)5(9)6-2-4(7)8/h3,10H,2H2,1H3,(H,6,9)(H,7,8)/i1D3,2+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTGJWQPHMWSCST-HZPPXAECSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)O)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)N[13CH2]C(=O)O)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。